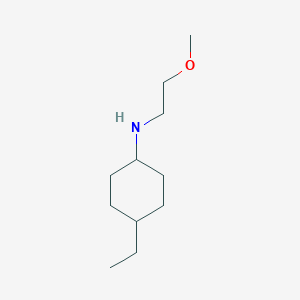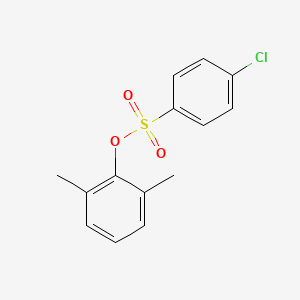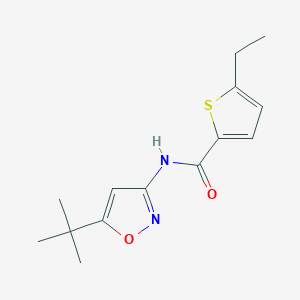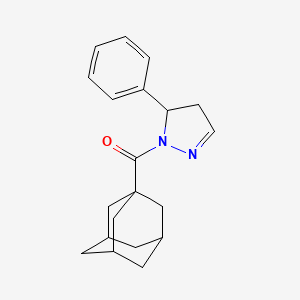![molecular formula C36H40N2O4 B5215149 bis[2-(dibenzylamino)ethyl] succinate](/img/structure/B5215149.png)
bis[2-(dibenzylamino)ethyl] succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(dibenzylamino)ethyl] succinate, also known as DBA-succinate, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of bis-amines, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Bis[2-(dibenzylamino)ethyl] succinatee has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities. bis[2-(dibenzylamino)ethyl] succinatee has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of bis[2-(dibenzylamino)ethyl] succinatee is not fully understood. However, it is believed that bis[2-(dibenzylamino)ethyl] succinatee exerts its biological activities by interacting with specific cellular targets. For example, bis[2-(dibenzylamino)ethyl] succinatee has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
bis[2-(dibenzylamino)ethyl] succinatee has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. bis[2-(dibenzylamino)ethyl] succinatee has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, bis[2-(dibenzylamino)ethyl] succinatee has been shown to inhibit the replication of certain viruses, such as the herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis[2-(dibenzylamino)ethyl] succinatee has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. bis[2-(dibenzylamino)ethyl] succinatee is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of bis[2-(dibenzylamino)ethyl] succinatee is that it is relatively expensive compared to other compounds.
Direcciones Futuras
There are several future directions for the study of bis[2-(dibenzylamino)ethyl] succinatee. One area of interest is the development of new synthetic methods for bis[2-(dibenzylamino)ethyl] succinatee and its derivatives. Another area of interest is the study of the structure-activity relationship of bis[2-(dibenzylamino)ethyl] succinatee and its derivatives. Additionally, the potential use of bis[2-(dibenzylamino)ethyl] succinatee as a therapeutic agent for various diseases, such as cancer and viral infections, warrants further investigation. Finally, the development of new applications for bis[2-(dibenzylamino)ethyl] succinatee, such as its use as a fluorescent probe for the detection of metal ions, is an area of ongoing research.
In conclusion, bis[2-(dibenzylamino)ethyl] succinatee is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities. bis[2-(dibenzylamino)ethyl] succinatee has several advantages for use in lab experiments, but it is relatively expensive compared to other compounds. There are several future directions for the study of bis[2-(dibenzylamino)ethyl] succinatee, including the development of new synthetic methods, the study of its structure-activity relationship, and the development of new applications for this compound.
Métodos De Síntesis
Bis[2-(dibenzylamino)ethyl] succinatee can be synthesized through a simple two-step reaction. The first step involves the reaction of dibenzylamine with succinic anhydride to form bis-(dibenzylamino) succinate. The second step involves the reduction of bis-(dibenzylamino) succinate with sodium borohydride to form bis[2-(dibenzylamino)ethyl] succinatee.
Propiedades
IUPAC Name |
bis[2-(dibenzylamino)ethyl] butanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N2O4/c39-35(41-25-23-37(27-31-13-5-1-6-14-31)28-32-15-7-2-8-16-32)21-22-36(40)42-26-24-38(29-33-17-9-3-10-18-33)30-34-19-11-4-12-20-34/h1-20H,21-30H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBLUFQBINUYOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCOC(=O)CCC(=O)OCCN(CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[2-(dibenzylamino)ethyl] succinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5215081.png)
![1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5215089.png)
![1-(4-chlorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215092.png)

![2-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-nitrobenzoic acid](/img/structure/B5215107.png)

![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5215112.png)

![7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one](/img/structure/B5215133.png)
![2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B5215138.png)

![5-[(4-bromo-2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5215159.png)
![3-chloro-4-{[1-(2-hydroxy-5-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5215168.png)